Superior Cross-Coupling Reactivity at C2: Bromine vs. Chlorine Bond Dissociation Energy
2-Bromo-6-methylquinazoline possesses a C2-bromine substituent with a significantly lower carbon-halogen bond dissociation energy compared to its 2-chloro analog, 2-Chloro-6-methylquinazoline. This translates to more facile oxidative addition with Pd(0) catalysts, a critical step in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling milder reaction conditions and potentially higher yields [1].
| Evidence Dimension | Carbon-Halogen Bond Dissociation Energy (C-Br vs. C-Cl) |
|---|---|
| Target Compound Data | C(sp2)-Br: 285 kJ/mol |
| Comparator Or Baseline | 2-Chloro-6-methylquinazoline (C(sp2)-Cl): 327 kJ/mol |
| Quantified Difference | C-Br bond is 42 kJ/mol (12.8%) weaker than C-Cl bond |
| Conditions | Standard bond dissociation energy values for aryl halides [1] |
Why This Matters
Lower bond dissociation energy facilitates milder cross-coupling conditions, reducing the risk of thermal degradation and enabling broader functional group tolerance.
- [1] Y.-R. Luo. Comprehensive Handbook of Chemical Bond Energies. CRC Press, 2007. ISBN 9780849373664. View Source
